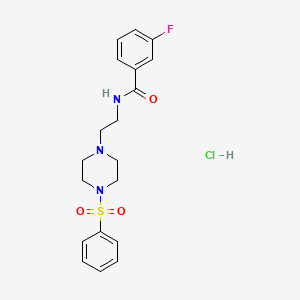

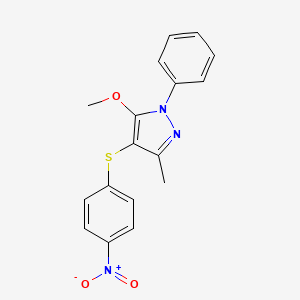

![molecular formula C9H11NO2S B2667370 methyl N-[3-(methylsulfanyl)phenyl]carbamate CAS No. 63379-15-7](/img/structure/B2667370.png)

methyl N-[3-(methylsulfanyl)phenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

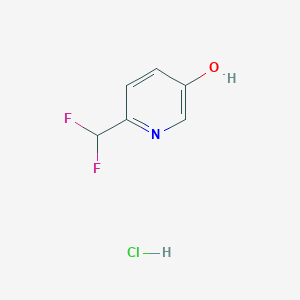

Methyl N-[3-(methylsulfanyl)phenyl]carbamate is an organic compound with the molecular formula C9H11NO2S . It is a carbamate ester, which is a category of organic compounds formally derived from carbamic acid .

Synthesis Analysis

The synthesis of methyl N-[3-(methylsulfanyl)phenyl]carbamate can be achieved through various methods. One such method involves the reaction of aniline, urea, and methanol . The effects of catalysts, loading amounts, preparation condition of catalyst, and reaction condition on the synthesis of this compound have been investigated . It was shown that KNO3 modified zeolite HY gave the best performance to its formation among the evaluated catalysts .Chemical Reactions Analysis

Carbamates, including methyl N-[3-(methylsulfanyl)phenyl]carbamate, can be formed from the reaction of amines with organic carbonates such as dimethyl carbonate . This reaction represents a non-phosgene route to N-alkyl carbamate .Physical And Chemical Properties Analysis

The molecular weight of methyl N-[3-(methylsulfanyl)phenyl]carbamate is 197.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Recycling

One innovative approach in chemical recycling involves the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate as a carbonylating agent. This method presents a greener alternative to conventional routes, highlighting a push towards more sustainable chemical processes (Yalfani et al., 2015).

Potential Medical Applications

Research has expanded into creating derivatives of related carbamate structures for medical applications, such as combating the gastric pathogen Helicobacter pylori. Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potent activities against H. pylori, indicating a promising avenue for developing new treatments (Carcanague et al., 2002).

Catalytic Synthesis Methods

The synthesis of carbamates from hydroxamic acids through the Lossen rearrangement has been accelerated using N-methylimidazole, showcasing an efficient, one-pot method for producing aromatic and aliphatic carbamates (Yoganathan & Miller, 2013).

Agricultural Applications

In agriculture, carbamates like Methyl N-phenyl carbamate play a crucial role. Their synthesis from dimethyl carbonate and aniline is essential for producing non-phosgene methylene diphenyl diisocyanate, a key material in various agricultural applications. This synthesis process is also a part of exploring greener, more sustainable chemical production methods (Hengshui, 2008).

Environmental Impact and Mitigation

The development of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole indicates the role of carbamates in minimizing environmental and human toxicity while enhancing the efficiency of agricultural chemicals (Campos et al., 2015).

Eigenschaften

IUPAC Name |

methyl N-(3-methylsulfanylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)10-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRDCSJNEXOIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[3-(methylsulfanyl)phenyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

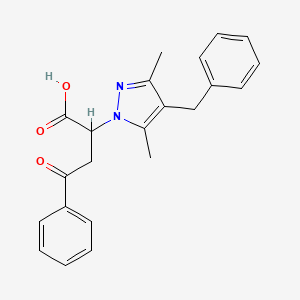

![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)

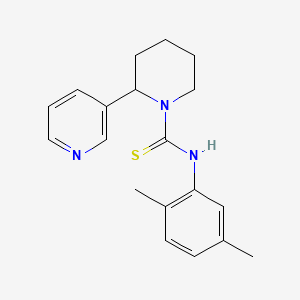

![3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2667293.png)

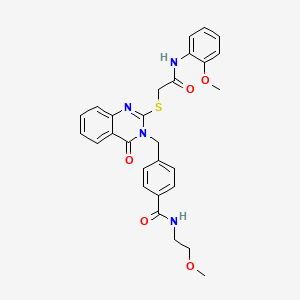

![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)